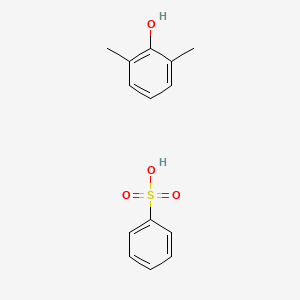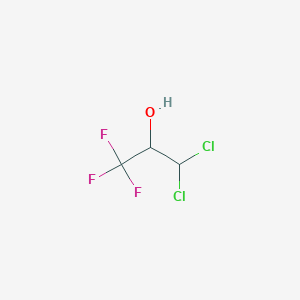
2-Propanol, 3,3-dichloro-1,1,1-trifluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-ジクロロ-1,1,1-トリフルオロ-2-プロパノールは、分子式がC3H4Cl2F3Oである化学化合物です。これは、プロパノールの誘導体であり、水素原子が塩素原子とフッ素原子に置き換わっています。
準備方法
合成経路と反応条件
3,3-ジクロロ-1,1,1-トリフルオロ-2-プロパノールの合成は、通常、2-プロパノールを塩素化剤とフッ素化剤と反応させることから始まります。 一般的な方法の1つは、2-プロパノールとチオニルクロリド (SOCl2) を反応させて塩素原子を導入し、続いてフッ素化剤(フッ化水素 (HF) やフッ素ガスの混合物など)を使用して制御された条件下でフッ素化を行うことです。 .
工業生産方法
工業的な環境では、3,3-ジクロロ-1,1,1-トリフルオロ-2-プロパノールの生産には、反応物が制御された方法で導入され、高収率と高純度が確保される連続式反応器が使用される場合があります。温度、圧力、反応物の濃度などの反応条件は、効率的な生産を実現するために最適化されています。
化学反応の分析
反応の種類
3,3-ジクロロ-1,1,1-トリフルオロ-2-プロパノールは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの酸化剤を使用して、対応するケトンまたはカルボン酸に酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用して、この化合物を対応するアルコールまたはアルカンに変換することができます。
置換: 塩素原子とフッ素原子は、求核置換反応を使用して他の官能基に置き換えることができます。一般的な試薬には、水酸化ナトリウム (NaOH) やtert-ブトキシドカリウム (KOtBu) があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム (KMnO4)。
還元: 無水エーテル中の水素化リチウムアルミニウム (LiAlH4)。
置換: 水性またはアルコール性媒体中の水酸化ナトリウム (NaOH)。
生成される主な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: アルコールまたはアルカンの生成。
置換: 置換された官能基を持つ新しい化合物の生成。
科学的研究の応用
3,3-ジクロロ-1,1,1-トリフルオロ-2-プロパノールは、科学研究においていくつかの用途があります。
化学: 複雑な分子の合成における試薬として使用されます。
生物学: 酵素相互作用や代謝経路を調べるための生化学的研究で使用されます。
医学: その独特の化学特性により、医薬品開発の可能性があります。
作用機序
3,3-ジクロロ-1,1,1-トリフルオロ-2-プロパノールの作用機序には、さまざまな経路を介した分子標的との相互作用が含まれます。
分子標的: この化合物は、酵素、受容体、その他の生体分子と相互作用して、その機能や活性を変化させる可能性があります。
関与する経路: 細胞内の生化学反応やプロセスに影響を与え、代謝経路に参加する可能性があります。
類似化合物の比較
類似化合物
1,3-ジクロロ-2-プロパノール: 構造は似ていますが、フッ素原子は含まれていません。
3-ブロモ-1,1,1-トリフルオロ-2-プロパノール: 塩素原子ではなく臭素原子を含んでいます。
2,3-ジクロロ-1-プロパノール: 構造は似ていますが、フッ素原子は含まれていません。
独自性
3,3-ジクロロ-1,1,1-トリフルオロ-2-プロパノールは、塩素原子とフッ素原子の両方を備えているため、類似体とは異なる化学的特性と反応性を示します。 これは、これらの特性が求められる特定の用途において、この化合物を貴重な存在にしています。 .
類似化合物との比較
Similar Compounds
2-Propanol, 1,3-dichloro-: Similar structure but lacks fluorine atoms.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains bromine instead of chlorine atoms.
2,3-Dichloro-1-propanol: Similar structure but lacks fluorine atoms.
Uniqueness
2-Propanol, 3,3-dichloro-1,1,1-trifluoro- is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific applications where these properties are desired .
特性
CAS番号 |
667464-91-7 |
|---|---|
分子式 |
C3H3Cl2F3O |
分子量 |
182.95 g/mol |
IUPAC名 |
3,3-dichloro-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C3H3Cl2F3O/c4-2(5)1(9)3(6,7)8/h1-2,9H |
InChIキー |
IXINNMSNRMRFFL-UHFFFAOYSA-N |
正規SMILES |
C(C(Cl)Cl)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


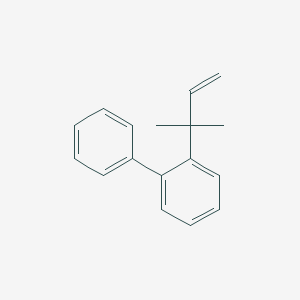
![N,N'-Hexane-1,6-diylbis[N'-(2,4,4-trimethylpentan-2-yl)urea]](/img/structure/B12545340.png)

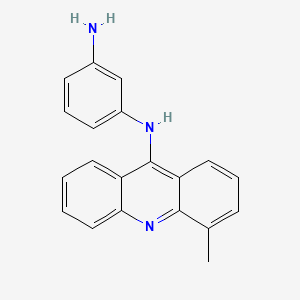
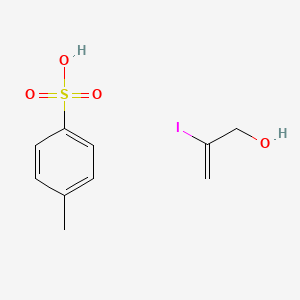
![3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione](/img/structure/B12545371.png)
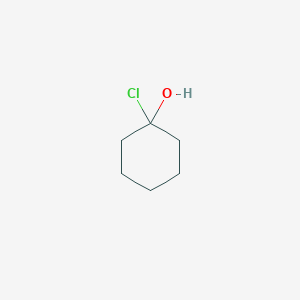

![4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-](/img/structure/B12545385.png)

![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
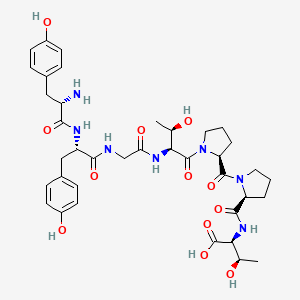
![2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12545419.png)
